molecular formula C12H26O4S B3283747 Dihexyl sulfate CAS No. 7722-57-8

Dihexyl sulfate

Cat. No.: B3283747
CAS No.: 7722-57-8
M. Wt: 266.4 g/mol
InChI Key: QUJIVWINNPEYAS-UHFFFAOYSA-N
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Description

Dihexyl sulfate is an organic compound with the molecular formula C₁₂H₂₆O₄S. It is a diester of sulfuric acid and hexanol. This compound is known for its surfactant properties and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dihexyl sulfate can be synthesized through the esterification of sulfuric acid with hexanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, this compound is produced by reacting hexanol with sulfur trioxide in a continuous process. This method allows for the efficient production of this compound on a large scale. The reaction is highly exothermic and requires careful control of temperature and pressure to ensure safety and product quality.

Chemical Reactions Analysis

Types of Reactions: Dihexyl sulfate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water, this compound can hydrolyze to form hexanol and sulfuric acid.

    Substitution Reactions: this compound can participate in nucleophilic substitution reactions where the sulfate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Typically carried out in aqueous solutions at elevated temperatures.

    Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, and the reactions are often conducted in organic solvents under reflux conditions.

Major Products Formed:

    Hydrolysis: Hexanol and sulfuric acid.

    Substitution Reactions: Depending on the nucleophile, various substituted products can be formed.

Scientific Research Applications

Dihexyl sulfate has several applications in scientific research, including:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in the preparation of biological samples for analysis, particularly in the extraction and purification of biomolecules.

    Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.

    Industry: Utilized in the formulation of detergents, emulsifiers, and other industrial products.

Mechanism of Action

The mechanism of action of dihexyl sulfate primarily involves its surfactant properties. As a surfactant, it reduces the surface tension of liquids, allowing for better mixing and interaction of different phases. This property is particularly useful in emulsification processes where this compound helps to stabilize emulsions by reducing the interfacial tension between oil and water phases.

Comparison with Similar Compounds

    Diethyl sulfate: Another diester of sulfuric acid, but with ethyl groups instead of hexyl groups.

    Dimethyl sulfate: A diester of sulfuric acid with methyl groups.

    Dioctyl sulfate: A diester of sulfuric acid with octyl groups.

Uniqueness of Dihexyl Sulfate: this compound is unique due to its specific chain length, which imparts distinct surfactant properties compared to its shorter or longer chain counterparts. The hexyl groups provide an optimal balance between hydrophobicity and hydrophilicity, making this compound particularly effective in certain applications where other sulfates may not perform as well.

Properties

IUPAC Name

dihexyl sulfate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O4S/c1-3-5-7-9-11-15-17(13,14)16-12-10-8-6-4-2/h3-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUJIVWINNPEYAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOS(=O)(=O)OCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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